![molecular formula C12H16BrN3O B2878199 3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2196211-53-5](/img/structure/B2878199.png)
3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
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Overview
Description
The compound “3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bromopyrimidine group attached to an 8-methyl-8-azabicyclo[3.2.1]octane moiety via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic and pyrimidine rings. The bromopyrimidine group is a heterocyclic aromatic ring, which could contribute to the compound’s reactivity .Chemical Reactions Analysis
The bromine atom in the bromopyrimidine group is a good leaving group, which means it could undergo nucleophilic substitution reactions. The bicyclic structure could also undergo various ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Sulfoxides
The bromine complex of 1,4-diazabicyclo[2.2.2]octane has been utilized for the selective oxidation of various sulfides to sulfoxides, showcasing the compound's role as an excellent oxidizing agent in aqueous media (Ōae et al., 1966).
Bridged Azabicyclic Compounds
Radical translocation reactions of 1-(o-halogenobenzoyl)-2-(prop-2-enyl)-piperidines have been used for synthesizing bridged azabicyclic compounds, yielding significant insights into regioselective cyclization processes (Ikeda et al., 1996).
Functionalized Carbocycles from Carbohydrates
A method involving the treatment of 6-bromo-6-deoxy- and 6-deoxy-6-iodo-D-glucopyranosyl compounds with zinc in ethanol has been developed to convert acyclic dideoxy-D-xylo-hex-5-enoses into 3-oxa-2-azabicyclo[3.3.0]octanes, demonstrating the compound's versatility in synthesizing functionalized carbocycles (Ferrier et al., 1983).
Synthesis of Azatropane
An efficient synthesis route for 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid has been reported, highlighting the compound's potential in generating novel analogues with affinity at D2 and 5-HT2A receptors (Singh et al., 2007).
Biological Applications and Structural Studies
Antifilarial Agents
N-acylated 1,4-diazabicyclo[3.2.1]octanes have shown potent microfilaricidal activity in the Litomosoides carinii gerbil test system, indicating their potential as antifilarial agents (Sturm et al., 1977).
Piracetam-like Nootropics
Derivatives involving the 1-azabicyclo[3.3.0]octane ring have been synthesized and evaluated for their cerebral function-improving effects, akin to piracetam, suggesting their utility in enhancing cognitive functions (Oka et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c1-16-9-2-3-10(16)5-11(4-9)17-12-14-6-8(13)7-15-12/h6-7,9-11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYJGRINVAANEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane |
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